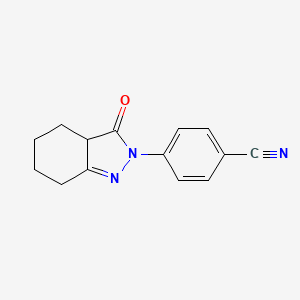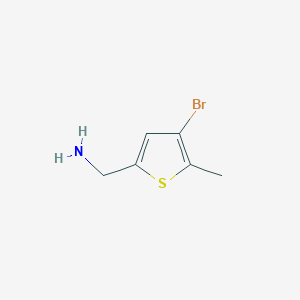
2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with an amino group at the 2-position, a furan ring at the 4-position, and a cyano group at the 5-position. This compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of furan-2-carbaldehyde with guanidine to form the intermediate 2-amino-4-(furan-2-yl)pyrimidine. This intermediate is then subjected to a cyanation reaction using reagents such as potassium cyanide or sodium cyanide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Various alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-Amino-4-(furan-2-yl)pyrimidine-5-amine.
Substitution: N-substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. For example, it has been designed as an ATP mimicking tyrosine kinase inhibitor targeting the epidermal growth factor receptor (EGFR). This involves binding to the ATP-binding site of the receptor, thereby inhibiting its activity and preventing downstream signaling pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
2-Amino-4-(furan-2-yl)pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives such as:
2-Amino-4-(thiophen-2-yl)pyrimidine-5-carbonitrile: Similar structure but with a thiophene ring instead of a furan ring, which may affect its electronic properties and reactivity.
2-Amino-4-(pyridin-2-yl)pyrimidine-5-carbonitrile: Contains a pyridine ring, which can influence its binding affinity to certain biological targets.
2-Amino-4-(phenyl)pyrimidine-5-carbonitrile: The phenyl ring provides different steric and electronic effects compared to the furan ring .
These comparisons highlight the unique properties of this compound, such as its potential for specific interactions with biological targets and its versatility in chemical reactions.
Propiedades
Fórmula molecular |
C9H6N4O |
|---|---|
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
2-amino-4-(furan-2-yl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C9H6N4O/c10-4-6-5-12-9(11)13-8(6)7-2-1-3-14-7/h1-3,5H,(H2,11,12,13) |
Clave InChI |
SHQCTKNTCJCXBS-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C2=NC(=NC=C2C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



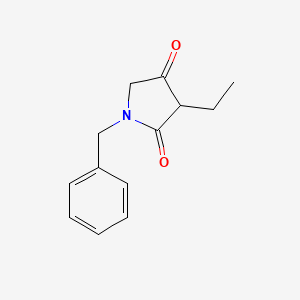
![[2-[4-[(2-Methoxyphenyl)carbamoyl]anilino]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13549179.png)
![2-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13549186.png)
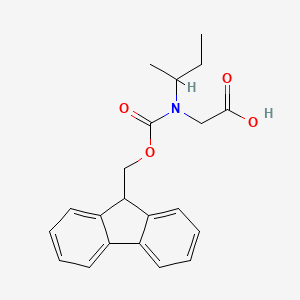

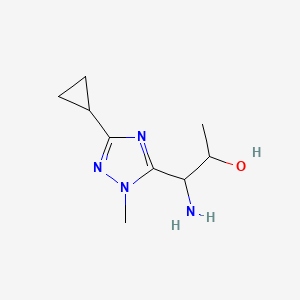
![2-Amino-2-(1H-benzo[d]imidazol-5-yl)ethan-1-ol](/img/structure/B13549210.png)
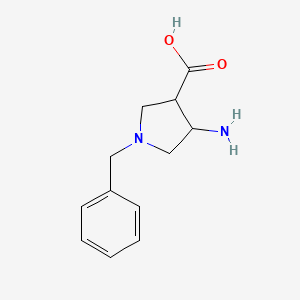
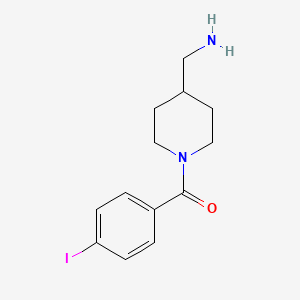
![2-[1-(Methylamino)cyclobutyl]ethanol](/img/structure/B13549220.png)

